molecular formula C6H10ClN3O B3262597 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride CAS No. 358360-19-7

3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride

Cat. No. B3262597
CAS RN: 358360-19-7
M. Wt: 175.61 g/mol
InChI Key: ITFQITCTTLHXKP-UHFFFAOYSA-N
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Description

3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to modulate the activity of ion channels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride exhibits significant biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to reduce the levels of oxidative stress markers in the brain, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride. One of the directions is to explore its potential use in the treatment of neurological disorders. This compound has been shown to modulate the activity of ion channels in the brain, which may contribute to its potential therapeutic effects. Another direction is to optimize its pharmacokinetic properties by developing novel drug delivery systems. This may improve its bioavailability and efficacy in vivo. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective drugs for the treatment of various diseases.

Scientific Research Applications

3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

7-amino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-4-6(10)9-3-1-2-8(5)9;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFQITCTTLHXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=O)N2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737269
Record name 3-Amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358360-19-7
Record name 1H,5H-Pyrazolo[1,2-a]pyrazol-1-one, 3-amino-6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358360-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H-Pyrazolo[1,2-a]pyrazol-1-one, 3-amino-6,7-dihydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Reactant of Route 2
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Reactant of Route 3
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Reactant of Route 4
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Reactant of Route 5
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Reactant of Route 6
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride

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